Propargyl-PEG4-CH2CH2-Boc: A Comprehensive Technical Guide for Advanced Drug Development
Propargyl-PEG4-CH2CH2-Boc: A Comprehensive Technical Guide for Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propargyl-PEG4-CH2CH2-Boc is a heterobifunctional linker molecule integral to the advancement of targeted therapeutics, particularly in the fields of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Its unique chemical architecture, featuring a terminal propargyl group for click chemistry, a tetraethylene glycol (PEG4) spacer, and a Boc-protected amine, provides a versatile platform for the precise construction of complex biomolecular conjugates. The PEG spacer enhances aqueous solubility and improves the pharmacokinetic profile of the final conjugate, while the orthogonal functional groups allow for sequential and controlled conjugation strategies. This guide provides an in-depth overview of the chemical structure, properties, and applications of Propargyl-PEG4-CH2CH2-Boc, complete with detailed experimental protocols and workflow diagrams.
Chemical Structure and Properties
Propargyl-PEG4-CH2CH2-Boc is a non-cleavable ADC linker.[1][2][3][4] It is also classified as a PEG- and Alkyl/ether-based PROTAC linker.[1][3] The key functional components of the molecule are a terminal alkyne group, which allows for reaction with azide-containing molecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC), and a tert-butyloxycarbonyl (Boc) protected amine, which can be deprotected to reveal a primary amine for subsequent conjugation reactions.[1]
Table 1: Physicochemical Properties of Propargyl-PEG4-CH2CH2-Boc
| Property | Value | Reference |
| CAS Number | 1245823-50-0 | |
| Molecular Formula | C₁₈H₃₃NO₇ | N/A |
| Molecular Weight | 360.45 g/mol | |
| Appearance | White to off-white solid or viscous oil | N/A |
| Solubility | Soluble in DMSO, DMF, and chlorinated solvents. Limited solubility in aqueous buffers. | [5] |
| Storage Conditions | Store at -20°C, desiccated and protected from light. | [6] |
Key Applications in Drug Development
The bifunctional nature of Propargyl-PEG4-CH2CH2-Boc makes it a valuable tool in the development of targeted therapies.
Antibody-Drug Conjugates (ADCs)
In ADC development, this linker is used to attach a potent cytotoxic payload to a monoclonal antibody. The propargyl group enables a stable and specific conjugation to an azide-modified antibody through click chemistry. The PEG4 spacer helps to improve the solubility and reduce aggregation of the final ADC.
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. Propargyl-PEG4-CH2CH2-Boc can serve as the flexible linker connecting the target protein-binding ligand and the E3 ligase ligand, facilitating the formation of the ternary complex required for proteasomal degradation.[1][7]
Experimental Protocols
The following are detailed protocols for the key chemical transformations involving Propargyl-PEG4-CH2CH2-Boc.
Protocol 1: Boc Deprotection of Propargyl-PEG4-CH2CH2-Boc
This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the free amine.
Materials:
-
Propargyl-PEG4-CH2CH2-Boc
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve Propargyl-PEG4-CH2CH2-Boc in anhydrous DCM (e.g., 10 mL per 1 g of linker).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add TFA to the solution to a final concentration of 20-50% (v/v).
-
Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
-
To neutralize any residual acid, dissolve the residue in DCM and wash with saturated sodium bicarbonate solution.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected amine.
Table 2: Typical Parameters for Boc Deprotection
| Parameter | Value |
| Solvent | Dichloromethane (DCM) |
| Acid | Trifluoroacetic Acid (TFA) |
| TFA Concentration | 20-50% (v/v) |
| Reaction Time | 1.5 - 2.5 hours |
| Temperature | 0°C to Room Temperature |
| Typical Yield | >95% |
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general procedure for the conjugation of the propargyl group of the linker to an azide-modified molecule (e.g., an antibody or a small molecule ligand).
Materials:
-
Propargyl-PEG4-CH2CH2-Boc (or its deprotected amine derivative)
-
Azide-functionalized molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, but recommended for biomolecules)
-
Suitable solvent (e.g., a mixture of PBS and DMSO for biomolecules, or an organic solvent like DMF for small molecules)
Procedure:
-
Dissolve the propargyl-functionalized linker and the azide-functionalized molecule in the chosen solvent system.
-
In a separate tube, prepare a fresh solution of sodium ascorbate in water (e.g., 100 mM).
-
In another tube, prepare a solution of CuSO₄ in water (e.g., 20 mM). If using THPTA, pre-mix the CuSO₄ solution with a THPTA solution (e.g., 50 mM in water) in a 1:5 molar ratio.
-
Add the copper sulfate solution (with or without THPTA) to the reaction mixture containing the alkyne and azide.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Stir the reaction at room temperature for 1-12 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Upon completion, the product can be purified by methods such as preparative HPLC or column chromatography.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key applications and transformations of Propargyl-PEG4-CH2CH2-Boc.
Caption: Experimental workflow for Antibody-Drug Conjugate (ADC) synthesis.
Caption: Mechanism of action for a PROTAC utilizing a flexible linker.
Caption: Logical relationships of the orthogonal functional groups.
Conclusion
Propargyl-PEG4-CH2CH2-Boc is a highly versatile and valuable tool for researchers and drug development professionals. Its well-defined structure, featuring orthogonal reactive handles and a beneficial PEG spacer, enables the precise and efficient construction of sophisticated bioconjugates such as ADCs and PROTACs. The protocols and diagrams presented in this guide provide a solid foundation for the successful application of this linker in the development of next-generation targeted therapies. As with any chemical synthesis, optimization of reaction conditions for specific substrates is recommended to achieve the best results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Propargyl-PEG4-CH2CH2-Boc | ADC Linker | DC Chemicals [dcchemicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. amsbio.com [amsbio.com]
- 5. benchchem.com [benchchem.com]
- 6. N-(Propargyl-PEG4)-PEG4-N-Boc | BroadPharm [broadpharm.com]
- 7. Propargyl-PEG4-S-PEG4-Boc | PROTAC linker | CAS# 2055041-18-2 | InvivoChem [invivochem.com]
